molecular formula C10H12F3NO B2728424 4-Isopropoxy-3-(trifluoromethyl)aniline CAS No. 70338-45-3

4-Isopropoxy-3-(trifluoromethyl)aniline

Cat. No.: B2728424
CAS No.: 70338-45-3
M. Wt: 219.207
InChI Key: SQZVIBGPQPZUCA-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)aniline typically involves the introduction of the isopropoxy and trifluoromethyl groups onto an aniline ring. One common method is through the nucleophilic aromatic substitution reaction, where an appropriate aniline derivative is reacted with isopropyl alcohol and trifluoromethylating agents under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aniline derivatives.

Scientific Research Applications

4-Isopropoxy-3-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The isopropoxy group may also contribute to the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxy-3-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an amine group.

    4-Isopropoxy-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amine group.

    4-Isopropoxy-3-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of an amine group.

Uniqueness

4-Isopropoxy-3-(trifluoromethyl)aniline is unique due to the combination of its isopropoxy and trifluoromethyl groups attached to an aniline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZVIBGPQPZUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70338-45-3
Record name 4-isopropoxy-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

137.5 g of iron filings were added in portions to a refluxing mixture of 113.3 g of 2A, 1200 ml of 5% aqueous acetic acid and 50 ml of methanol. The resulting mixture was refluxed for one hour and filtered while hot. Work-up by either extraction of the cooled filtrate gave 4-isopropoxy-3-(trifluoromethyl)aniline (2B), as an amber oil.
Name
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
137.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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